2,4-Dimethoxy-6-phenyl-1,3,5-triazine

Übersicht

Beschreibung

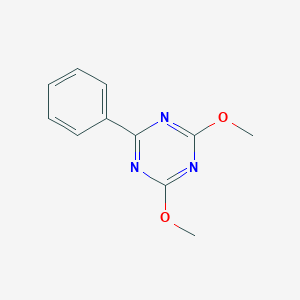

2,4-Dimethoxy-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 2 and 4 positions and a phenyl group at the 6 position. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chlorideThe reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can react with carboxylic acids and amines to form amides and esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Amides and Esters: Formed through condensation reactions.

Substituted Triazines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4-Dimethoxy-6-phenyl-1,3,5-triazine serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, it can be involved in the synthesis of triazine-based drugs which have shown efficacy in treating various diseases.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. The compound's ability to modify biological pathways makes it a candidate for further development in anticancer therapies.

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its triazine ring structure is significant for developing compounds that can effectively target specific pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that triazine derivatives can enhance herbicidal activity against a range of weeds. The incorporation of this compound into formulations has led to improved efficacy and selectivity.

UV Absorbers and Stabilizers

The compound is recognized for its role as a UV absorber in various materials such as plastics and coatings. It helps protect products from degradation due to UV exposure.

Table: UV Absorber Efficacy Comparison

| Compound | UV Absorption Efficiency | Application Area |

|---|---|---|

| This compound | High | Plastics and Coatings |

| 2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine | Moderate | Sunscreens |

Case Study: Application in Coatings

A study evaluated the performance of coatings containing this compound under UV exposure. Results indicated significant improvements in durability and color retention compared to control samples lacking this compound.

Technical Products

Beyond pharmaceuticals and agrochemicals, this compound is utilized in the production of various technical products including OLEDs (Organic Light Emitting Diodes). Its chemical properties enable it to function effectively as an intermediate in the synthesis of materials used for electronic applications.

Case Study: OLED Development

Research has highlighted its potential use in OLED technology where it contributes to enhancing light stability and efficiency. The incorporation of triazine derivatives has led to advancements in OLED performance metrics.

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, it targets bacterial DNA gyrase, inhibiting DNA replication and transcription. In its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular interactions are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with chlorine atoms instead of methoxy groups.

2,4-Diamino-6-phenyl-1,3,5-triazine: Contains amino groups instead of methoxy groups.

2,4,6-Trimethoxy-1,3,5-triazine: All three positions on the triazine ring are substituted with methoxy groups.

Uniqueness: 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Biologische Aktivität

2,4-Dimethoxy-6-phenyl-1,3,5-triazine is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it primarily induces G2/M phase arrest in cancer cells .

- Modulation of Signaling Pathways : It interacts with critical signaling pathways such as the NF-κB and mTOR pathways. By inhibiting these pathways, it can suppress tumor growth and induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound has potent anticancer properties. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/mTOR signaling |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 12.21 | Modulation of Bcl-2 family proteins |

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : Research has shown that this compound effectively reduces cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

- Animal Models : In vivo studies have indicated that treatment with this compound leads to significant tumor reduction in xenograft models, highlighting its potential efficacy as an anticancer therapy .

- Pharmacokinetics : The pharmacokinetic profile remains to be fully elucidated; however, preliminary studies suggest favorable absorption and distribution characteristics that warrant further investigation .

Eigenschaften

IUPAC Name |

2,4-dimethoxy-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-15-10-12-9(13-11(14-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOHQAALDUADLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274865 | |

| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18213-73-5 | |

| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.